molecular formula C36H54N2O4S B586058 7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate CAS No. 54201-67-1

7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate

Cat. No.: B586058
CAS No.: 54201-67-1
M. Wt: 610.898
InChI Key: RBQQZFYOHCDZNN-MLLYIQKQSA-N
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Description

Structural Characteristics and Nomenclature

7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate exhibits a complex molecular architecture that integrates three distinct structural components: the cholesterol steroid backbone, an acetate protecting group at the 3-position, and a p-toluenesulfonylhydrazide substituent at the 7-position. The molecular formula C36H47N2O4S (for the non-deuterated version) reflects this structural complexity, with a molecular weight of approximately 603 atomic mass units for the standard form. The deuterated variant, designated as 7-p-Toluenesulfonylhydrazide Cholesterol-d7 3-Acetate, incorporates seven deuterium atoms and possesses the molecular formula C36D7H47N2O4S with a molecular weight of 617.933.

The nomenclature of this compound follows systematic chemical naming conventions that reflect its multi-component structure. The term "cholesterol" indicates the steroid backbone derived from the naturally occurring sterol, while "3-acetate" specifies the esterification of the hydroxyl group at carbon-3 with acetic acid. The "7-p-toluenesulfonylhydrazide" designation indicates the presence of a tosylhydrazone functional group attached at the 7-position of the steroid framework. This nomenclature system ensures precise identification of the compound's structural features and functional groups.

The stereochemical complexity of this molecule is particularly noteworthy, as it maintains the characteristic stereochemical arrangement of the cholesterol backbone while introducing additional chiral centers through the hydrazone linkage. The cholesterol portion retains its natural configuration with specific stereochemistry at carbons 3, 8, 9, 10, 13, 14, and 17, as established in the systematic nomenclature for steroid compounds. The tosylhydrazone moiety introduces additional conformational considerations that influence the compound's reactivity and physical properties.

Table 1: Structural Characteristics of this compound

Property Standard Form Deuterated Form
Molecular Formula C36H47N2O4S C36D7H47N2O4S
Molecular Weight ~603 g/mol 617.933 g/mol
Functional Groups Steroid backbone, acetate ester, tosylhydrazone Steroid backbone, acetate ester, tosylhydrazone
Stereochemical Centers Multiple (cholesterol-derived) Multiple (cholesterol-derived)
Product Classification Synthetic steroid derivative Stable isotope labeled compound

Position in Steroid Chemistry and Hydrazone Research

Within the broader context of steroid chemistry, this compound occupies a unique position as a bifunctional synthetic intermediate that bridges classical steroid biochemistry with modern synthetic organic chemistry. The compound's design reflects the strategic incorporation of reactive hydrazone functionality into a well-established steroid framework, creating opportunities for diverse chemical transformations while maintaining the structural integrity of the cholesterol backbone. This dual functionality makes it particularly valuable for researchers working at the intersection of steroid chemistry and synthetic methodology development.

The hydrazone component of this molecule aligns with extensive research in tosylhydrazone chemistry, where such compounds serve as versatile intermediates for various synthetic transformations. Tosylhydrazones are well-established as precursors for diazo compounds and have found widespread application in cyclopropanation reactions, carbene chemistry, and cross-coupling reactions. The incorporation of this functionality into a steroid framework represents an innovative approach to expanding the synthetic utility of cholesterol derivatives beyond their traditional biological roles.

In the context of steroid research, this compound contributes to the growing field of modified steroid synthesis, where natural steroid scaffolds are functionalized to create compounds with enhanced synthetic utility or novel biological properties. The specific application in preparing 5,7-diene steroids demonstrates how strategic functionalization can enable the synthesis of complex steroid derivatives that would be difficult to access through conventional methods. This approach exemplifies the modern trend toward using natural product scaffolds as platforms for synthetic innovation.

The compound's role as a reference standard in synthetic chemistry applications further emphasizes its importance in analytical and quality control applications. Reference standards are essential tools for ensuring reproducibility and accuracy in synthetic chemistry research, particularly when working with complex molecular structures that require precise characterization. The availability of both standard and deuterated forms enhances the analytical capabilities available to researchers working with this compound.

Table 2: Applications in Steroid and Hydrazone Chemistry

Application Area Specific Use Chemical Rationale
Synthetic Intermediate 5,7-diene steroid preparation Hydrazone elimination reactions
Reference Standard Analytical chemistry Precise molecular structure for comparison
Research Tool Steroid functionalization studies Reactive hydrazone functionality
Isotopic Labeling Analytical applications Deuterium incorporation for NMR studies

Historical Development in Cholesterol Derivative Chemistry

The development of this compound represents the culmination of over a century of research in cholesterol chemistry and steroid modification. The historical foundation for this work can be traced to the early 20th century discoveries regarding cholesterol's role in biological systems and the subsequent development of methods for its chemical modification. The structural elucidation of cholesterol, accomplished in the early 1900s, provided the fundamental knowledge necessary for the rational design of steroid derivatives with enhanced synthetic utility.

The biosynthetic pathway of cholesterol, elucidated through the pioneering work of researchers such as Konrad Bloch and Feodor Lynen in the 1950s, established the biochemical context that makes cholesterol derivatives particularly valuable for research applications. This work revealed the complex enzymatic machinery responsible for cholesterol biosynthesis and highlighted the strategic importance of specific positions within the steroid framework for biological activity and chemical reactivity. The 7-position modification present in this compound reflects this understanding of structure-activity relationships in steroid chemistry.

The development of tosylhydrazone chemistry as a synthetic methodology emerged in parallel with advances in steroid chemistry, with early work establishing the utility of these compounds as intermediates for various chemical transformations. The combination of these two research areas represents a sophisticated approach to synthetic chemistry that leverages the strengths of both steroid scaffolds and hydrazone reactivity. This convergence exemplifies how advances in different areas of organic chemistry can be integrated to create new synthetic opportunities.

The specific application of tosylhydrazones in steroid chemistry has been demonstrated through numerous research studies, including work on cholesterol-hydrazone derivatives that exhibit antimicrobial properties. These studies established the feasibility of incorporating hydrazone functionality into steroid frameworks while maintaining both chemical stability and biological activity. The development of this compound builds upon this foundation by creating a compound optimized for synthetic applications rather than direct biological activity.

The emergence of isotopic labeling techniques, particularly deuterium incorporation, has added another dimension to cholesterol derivative chemistry by enabling more sophisticated analytical studies. The availability of deuterated versions of complex steroid derivatives like this compound reflects the maturation of synthetic methodology and the growing demand for precise analytical tools in chemical research. This development represents the integration of multiple advanced synthetic techniques to create highly specialized research compounds.

Table 3: Historical Milestones in Related Chemistry

Time Period Development Relevance to Compound
Early 1900s Cholesterol structure elucidation Foundation for steroid chemistry
1950s Cholesterol biosynthesis pathway Understanding of steroid reactivity
1960s-1970s Tosylhydrazone methodology Development of hydrazone chemistry
1980s-1990s Steroid functionalization methods Advanced modification techniques
2000s-Present Isotopic labeling applications Precision analytical capabilities

Properties

IUPAC Name

[(3R,7E,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N2O4S/c1-23(2)9-8-10-25(4)30-15-16-31-34-32(18-20-36(30,31)7)35(6)19-17-28(42-26(5)39)21-27(35)22-33(34)37-38-43(40,41)29-13-11-24(3)12-14-29/h11-14,22-23,25,28,30-32,34,38H,8-10,15-21H2,1-7H3/b37-33-/t25-,28-,30-,31+,32+,34?,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQQZFYOHCDZNN-MLLYIQKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C=C3CC(CCC3(C4C2C5CCC(C5(CC4)C)C(C)CCCC(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C=C3C[C@@H](CC[C@@]3([C@@H]4C2[C@@H]5CC[C@@H]([C@]5(CC4)C)[C@H](C)CCCC(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858490
Record name (3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54201-67-1
Record name (3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to other functional groups.

    Substitution: The toluenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate involves its interaction with specific molecular targets, such as enzymes involved in cholesterol metabolism. The compound can modulate the activity of these enzymes, leading to changes in cholesterol levels and related biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cholesteryl Acetate (CAS: 604-35-3)

  • Structure : 3β-Acetylated cholesterol without additional modifications.
  • Properties :
    • White crystalline solid, soluble in organic solvents (chloroform, benzene) but insoluble in water .
    • Phase transition temperature: 114°C; melting point: 115–116°C .
  • Applications :
    • Key model compound for lipid membrane dynamics and cholesterol esterase activity studies .
    • Used in liquid crystal research due to its thermotropic behavior .

Key Difference : Unlike 7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate, cholesteryl acetate lacks the reactive tosylhydrazide group, limiting its utility to structural and metabolic studies rather than chemical synthesis .

Oleanolic Acid 3-Acetate

  • Structure: Triterpenoid with a 3-acetate group, derived from plants like ginseng.
  • Bioactivity :
    • Induces apoptosis in ovarian (SKOV3) and endometrial (HEC-1A) cancer cells via mitochondrial depolarization and ROS generation .
    • Distinct mechanism: ROS-independent mitochondrial pathway .

Contrast: While oleanolic acid 3-acetate is bioactive, this compound serves as a synthetic intermediate without direct therapeutic applications .

Capsidiol 3-Acetate

  • Structure: Sesquiterpenoid phytoalexin with a 3-acetate group, produced in Nicotiana benthamiana during viral infection .
  • Bioactivity :
    • Antiviral defense against Potato Virus X (PVX) via NbTPS1 and NbEAH enzyme pathways .
    • Production increases by 68% upon NbEAH overexpression .
  • Applications : Model compound for studying plant-pathogen interactions.

Contrast : Capsidiol 3-acetate is biosynthesized in response to pathogens, whereas this compound is synthetically derived for chemical research .

Cabraleahydroxylactone 3-Acetate

  • Structure: Triterpenoid isolated from Dysoxylum tpongense, featuring a 3-acetate group .
  • Bioactivity : Activates Liver X Receptor (LXR) in HepG2 cells, modulating cholesterol metabolism and inflammation .
  • Applications : Explored for anti-inflammatory and lipid-modulating effects.

Contrast : The 3-acetate group in cabraleahydroxylactone enhances bioactivity, while in this compound, it primarily stabilizes the molecule .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications References
This compound C₃₆H₅₄N₂O₄S 634.89 Organic solvents Synthetic intermediate, research reagent
Cholesteryl Acetate C₂₉H₄₈O₂ 428.69 Chloroform, benzene Lipid metabolism, membrane studies
Oleanolic Acid 3-Acetate C₃₂H₅₀O₄ 514.75 DMSO, ethanol Anticancer research
Capsidiol 3-Acetate C₁₇H₂₆O₄ 294.39 Hexane, chloroform Plant antiviral defense
Cabraleahydroxylactone 3-Acetate C₃₂H₅₀O₄ 514.75 Methanol, dichloromethane Anti-inflammatory research

Research Findings and Functional Insights

  • Synthetic Utility: The tosylhydrazide group in this compound enables its use in Shapiro-type reactions, distinguishing it from non-reactive esters like cholesteryl acetate .
  • Biological Activity: While capsidiol 3-acetate and oleanolic acid 3-acetate exhibit direct bioactivity, this compound is primarily a tool for chemical synthesis .
  • Structural Impact : Acetylation at the 3β position stabilizes cholesterol derivatives, but additional modifications (e.g., tosylhydrazide) dictate reactivity and application scope .

Biological Activity

7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate (CAS No. 54201-67-1) is a compound that combines the structural features of cholesterol with a toluenesulfonylhydrazide moiety. This unique structure confers specific biological activities, particularly in the context of cholesterol metabolism and related biochemical pathways. Understanding its biological activity is crucial for potential applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C36H54N2O4S
  • Molecular Weight : 610.89 g/mol
  • IUPAC Name : [(3R,7E,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

The biological activity of this compound primarily involves its interaction with enzymes that regulate cholesterol metabolism. The compound is believed to modulate the activity of these enzymes, which can lead to alterations in cholesterol levels within biological systems. This modulation is significant for understanding its potential therapeutic roles in cholesterol-related disorders.

Biological Activities

Case Studies and Research Findings

Several studies have explored the biological implications of cholesterol derivatives and their interactions with cellular mechanisms:

  • Oxidative Stress and Cell Viability : A study on 7-dehydrocholesterol indicated that its oxidation products could significantly reduce cell survival rates in neuronal cells (Neuro2a), suggesting that similar compounds may exhibit cytotoxic effects through oxidative stress mechanisms .
  • Gene Expression Modulation : The treatment of cells with cholesterol-derived oxysterols has been linked to changes in gene expression related to lipid metabolism and cellular stress responses . This highlights the potential for this compound to influence similar pathways.

Comparative Analysis

The following table compares this compound with other relevant compounds:

CompoundStructure TypeBiological Activity
This compound Cholesterol derivativeModulates cholesterol metabolism
Cholesterol 3-Acetate Simple cholesterol esterBasic metabolic role
p-Toluenesulfonylhydrazide SulfonamideLimited applications in cholesterol-related research

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate?

  • Methodological Answer : Synthesis typically involves reacting cholesterol derivatives (e.g., cholesterol 3-acetate) with p-toluenesulfonylhydrazide under nucleophilic substitution conditions. Purification is achieved via column chromatography using dichloromethane/ethyl acetate gradients, followed by structural validation using 1^1H-NMR and mass spectrometry (MS). Safety protocols for handling p-toluenesulfonyl chloride (corrosive, sensitizing agent) must be strictly followed .

Q. How should researchers characterize purity and structural integrity?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with ≥98% purity thresholds (as per cholesteryl acetate standards). Confirm identity via 1^1H-NMR (e.g., characteristic acetyl proton signals at δ 2.0–2.1 ppm) and thin-layer chromatography (TLC) with iodine vapor visualization. Melting point analysis (112–114°C) can further validate crystallinity .

Q. What solvents and storage conditions ensure stability?

  • Methodological Answer : The compound is soluble in dichloromethane and ethyl acetate but insoluble in water. Store in sealed, desiccated containers at 2–8°C to prevent hydrolysis or oxidation. Periodic stability testing via HPLC is recommended to detect degradation .

Advanced Research Questions

Q. How can metabolic pathways be studied in microbial systems?

  • Methodological Answer : Use microbial models like Botrytis cinerea or Nocardia spp. to track metabolic products. GFP reporter systems under terpenoid-inducible promoters (e.g., Bccpdh) can monitor gene expression changes. Metabolite profiling via LC-MS identifies oxidation byproducts (e.g., capsidiol 3-acetate derivatives) .

Q. How to resolve contradictions in solubility data across studies?

  • Methodological Answer : Conduct controlled solubility studies using standardized solvents (HPLC-grade) and temperatures. Employ dynamic light scattering (DLS) to assess aggregation or saturation shake-flask methods for equilibrium solubility measurements. Compare results with literature data on cholesterol acetate analogs .

Q. What assays evaluate its role in cholesterol biosynthesis?

  • Methodological Answer : Use radiolabeled 14^{14}C-cholesterol precursors in in vitro enzyme assays (e.g., 3α-hydroxysteroid dehydrogenase). Gene knockout models (e.g., LDL receptor-deficient cells) can assess its impact on cholesterol esterification or membrane dynamics .

Q. How to ensure stability during long-term experiments?

  • Methodological Answer : Perform accelerated stability studies under stress conditions (40°C/75% RH, UV light). Monitor degradation via GC-MS or HPLC, focusing on hydrolysis byproducts (e.g., free cholesterol). Use inert atmospheres (N2_2) for sensitive reactions .

Q. How to detect low concentrations in biological matrices?

  • Methodological Answer : Optimize solid-phase extraction (SPE) with C18 cartridges for lipid-rich samples. Employ LC-MS/MS with deuterated internal standards (e.g., d7-cholesterol acetate) to enhance sensitivity and reduce matrix interference .

Q. How to study interactions with lipid-modifying enzymes?

  • Methodological Answer : Perform enzyme kinetics assays (Michaelis-Menten parameters) using purified enzymes (e.g., acyl-CoA:cholesterol acyltransferase). Competitive inhibition studies and X-ray crystallography can elucidate binding mechanisms and structural modifications .

Key Notes for Experimental Design

  • Contradiction Analysis : Discrepancies in metabolic outcomes (e.g., oxidation pathways in Botrytis cinerea vs. Nocardia) may arise from species-specific enzyme activity. Always cross-validate findings with orthogonal methods (e.g., NMR vs. MS) .
  • Safety Protocols : Follow SDS guidelines for p-toluenesulfonyl chloride handling, including PPE (gloves, goggles) and emergency procedures for spills or exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.